N-[3-(benzyloxy)benzyl]-4-chloroaniline
Description
Properties
IUPAC Name |
4-chloro-N-[(3-phenylmethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-18-9-11-19(12-10-18)22-14-17-7-4-8-20(13-17)23-15-16-5-2-1-3-6-16/h1-13,22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYNIKSEPGFCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
4-Benzyloxy-3-chloroaniline
- Structure : Benzyloxy group at the 4-position and chloro at the 3-position on the aniline ring.
- Synthesis : Prepared via reduction of 4-benzyloxy-3-chloronitrobenzene using Fe powder in acetic acid or SnCl₂/HCl, with residual tin controlled to <1 ppm .
- Applications : Key building block for anti-cancer, anti-diabetic, and antiviral agents .
- Key Differences : Lacks the N-benzyl group, reducing steric hindrance but decreasing lipophilicity compared to the target compound.
2-(Benzyloxy)-4-chloroaniline
- Structure : Benzyloxy at the 2-position and chloro at the 4-position on the aniline ring.
- Properties : Positional isomerism alters electronic effects; the ortho-substituted benzyloxy may hinder rotational freedom, impacting binding affinity in drug candidates .
4-Chloroaniline
- Structure : Simplest analog with only a chloro group at the 4-position.
- Reactivity : Prone to oxidation and electrophilic substitution. Used as a precursor in dye and pesticide synthesis .
- Comparison : Absence of benzyloxy or benzyl groups reduces molecular weight and hydrophobicity, limiting its utility in targeted drug delivery.
Physicochemical Properties
The N-benzyl group in the target compound increases LogP significantly compared to 4-chloroaniline, suggesting enhanced bioavailability in hydrophobic environments.
Q & A
Q. What are the established synthetic routes for N-[3-(benzyloxy)benzyl]-4-chloroaniline?
The compound can be synthesized via reductive amination or nucleophilic substitution. A scalable method involves reducing nitro intermediates:
- Procedure : Start with 4-benzyloxy-3-chloronitrobenzene. Reduce using SnCl₂ in HCl/ethanol under reflux (60–70°C) for 4–6 hours. Isolate via filtration and recrystallization (ethanol/water) to achieve >95% purity .
- Alternative : React 4-chloroaniline with 3-(benzyloxy)benzyl chloride in dichloromethane (DCM) using triethylamine as a base. Monitor completion via TLC (hexane:ethyl acetate = 4:1) .
Q. How is the compound characterized for structural confirmation?
Use a combination of:
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 580.1636) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm) and benzyloxy methylene (δ 4.8–5.1 ppm) .
- FT-IR : Detect N–H stretches (~3400 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions be addressed?
Regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation) is influenced by:
- Steric effects : The bulky benzyloxy group directs substitution to the para position of the aniline ring.
- Catalysts : Use Lewis acids like FeCl₃ to enhance para-selectivity. For example, chlorination with Cl₂/FeCl₃ yields >85% para-substituted product .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor meta/para pathways over ortho .
Q. What electrochemical behaviors are observed in 4-chloroaniline derivatives?
Cyclic voltammetry in acetonitrile/water mixtures reveals:
- Oxidation peaks : At ~0.8 V (vs. Ag/AgCl), corresponding to amine oxidation to quinone imines.
- pH dependence : Oxidation potential shifts cathodically with increasing pH (Nernstian behavior) .
- Applications : Electrochemical synthesis of sulfonamide derivatives (e.g., 4-chloro-2-(phenylsulfonyl)aniline) via controlled potential electrolysis .
Q. How does thermal stability impact storage and reaction design?
- Degradation onset : Observed at ~119°C via TGA, forming chloro derivatives and benzaldehyde byproducts .
- Storage : Protect from light and moisture (store under N₂ at 4°C). Use stabilizers like BHT (0.1% w/w) to prevent oxidative degradation .
Methodological Challenges
Q. How to resolve contradictions in reported synthesis yields?
Discrepancies (e.g., 34% vs. >90% yields) arise from:
- Purity of intermediates : Ensure nitro precursors are >98% pure (HPLC).
- Workup protocols : Optimize recrystallization solvents (e.g., ethanol vs. acetone) to minimize losses .
Q. What strategies mitigate impurities in large-scale synthesis?
- SnCl₂ residue removal : Wash with 5% NaOH followed by activated charcoal filtration .
- Byproduct control : Monitor diaryl ether formation via LC-MS and adjust stoichiometry (amine:alkylating agent = 1:1.2) .
Applications in Drug Discovery
Q. How is the compound utilized in protein-templated reactions?
- Mechanism : Acts as a warhead in dynamic combinatorial libraries. Binds target proteins (e.g., kinases) via hydrogen bonding, enabling in situ assembly of inhibitors .
- Case study : Generated a triazole-linked inhibitor (IC₅₀ = 120 nM) against EGFR kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
